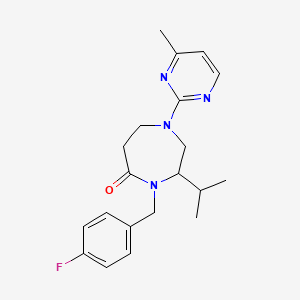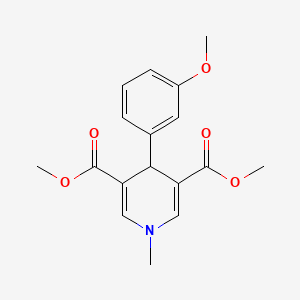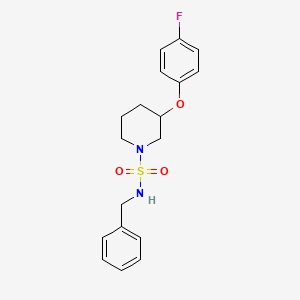
4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It is a potential therapeutic agent that has been used in scientific research for various applications.
Mechanism of Action
The exact mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal activity and promote relaxation.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and promote relaxation. It has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects.
Future Directions
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one. One direction is to further investigate its mechanism of action to better understand how it works in the brain. Another direction is to study its potential use in the treatment of anxiety disorders, depression, and epilepsy. Additionally, it could be studied for its potential use as a sedative or muscle relaxant. Further research is needed to fully explore the potential applications of this compound.
In conclusion, 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is a chemical compound that has been studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it is believed to work by enhancing the activity of GABA in the brain. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties, which makes it a promising candidate for drug development. Further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with isopropylamine in the presence of a base to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with 4-methylpyrimidine-2-carboxylic acid to form the final product.
Scientific Research Applications
4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one has been used in scientific research for various applications. It has been studied for its potential use as an anxiolytic and anticonvulsant agent. It has also been investigated for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(4-methylpyrimidin-2-yl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-14(2)18-13-24(20-22-10-8-15(3)23-20)11-9-19(26)25(18)12-16-4-6-17(21)7-5-16/h4-8,10,14,18H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMAQEOFXIAZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)


![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)